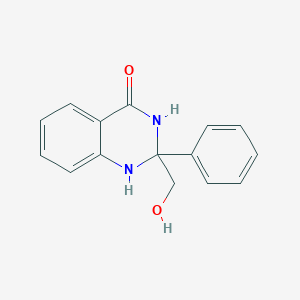

2-(hydroxymethyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydroxymethyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone (HMQ) is an important organic compound that has been used in a wide range of scientific research applications. It is a heterocyclic compound containing an oxygen atom and a nitrogen atom, and is structurally related to other quinazolinone derivatives. HMQ has been used in medicinal chemistry, biochemistry, and pharmacology studies, and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Crystal Structure Analysis

2-(hydroxymethyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone, along with its variants, undergoes meticulous synthesis procedures. For instance, Yong (2005) details the synthesis and crystal structure of a new quinazolinone compound, revealing insights into the molecular packing and interactions at the atomic level (Yong, 2005).

Novel Synthetic Approaches

Klassmüller et al. (2022) present innovative methods for synthesizing 2-arylmethyl-2,3-dihydro-4(1H)-quinazolinones, expanding the possibilities for creating a diverse range of quinazolinone derivatives (Klassmüller et al., 2022).

Biological Activities and Applications

Antioxidant Properties

Mravljak et al. (2021) discuss the antioxidant properties of 2-substituted quinazolin-4(3H)-ones, highlighting their potential in scavenging free radicals and chelating metal ions, essential for various biological processes (Mravljak et al., 2021).

Cytotoxicity and Anticancer Potential

Hour et al. (2000) study a series of 2-phenyl-4-quinazolinones, uncovering their significant cytotoxicity against human tumor cell lines and their ability to inhibit tubulin polymerization, marking them as potential anticancer agents (Hour et al., 2000).

Antitumor and Antimicrobial Properties

Al-Obaid et al. (2009) explore the synthesis and in vitro antitumor activity of certain 2-thieno-4(3H)-quinazolinone analogs, signifying the role of quinazolinone derivatives as antitumor agents (Al-Obaid et al., 2009). Additionally, Gupta et al. (2008) and Osarumwense (2023) detail the synthesis and antimicrobial activity of various quinazolinone derivatives, indicating their potential in combating bacterial and fungal infections (Gupta et al., 2008); (Osarumwense, 2023).

Material Science and Sensing Applications

Fluorescent Chemical Sensor for Fe3+

Zhang et al. (2007) harness the unique properties of a quinazolinone derivative to develop a sensitive optochemical sensor for Fe3+, demonstrating its potential in analytical chemistry and environmental monitoring (Zhang et al., 2007).

Polymorph-Dependent Properties

Anthony (2012) investigates the polymorph-dependent solid-state fluorescence of 2-(2-hydroxyphenyl)-4(3H)-quinazolinone, revealing its selective metal-ion-sensor properties and tunable solid-state fluorescence, useful in material science and sensor technology (Anthony, 2012).

properties

IUPAC Name |

2-(hydroxymethyl)-2-phenyl-1,3-dihydroquinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c18-10-15(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)14(19)17-15/h1-9,16,18H,10H2,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNMVIRAYJOOCBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(NC3=CC=CC=C3C(=O)N2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377155 |

Source

|

| Record name | 2-(hydroxymethyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(hydroxymethyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone | |

CAS RN |

308832-66-8 |

Source

|

| Record name | 2-(hydroxymethyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Chlorophenyl)ethenyl]-3-[(4-chlorophenyl)methyl]urea](/img/structure/B1350353.png)